![molecular formula C7H7ClO2 B1220856 3-Chloro-4-methylcatechol CAS No. 174509-39-8](/img/structure/B1220856.png)
3-Chloro-4-methylcatechol
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Overview
Description
3-Chloro-4-methylcatechol is a chlorocatechol that is catechol which is substituted by a chlorine at position 3 and a methyl group at position 4 . It is structurally related to lignans .
Synthesis Analysis
The synthesis of 4-methylcatechol, a compound similar to 3-chloro-4-methylcatechol, involves a demethylating reaction carried out under protection of inert gas at 100-120°C . The Suzuki-Miyaura coupling method could potentially be used for the synthesis of 3-chloro-4-methylcatechol .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-methylcatechol is C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da .Chemical Reactions Analysis
Catechols, including 3-Chloro-4-methylcatechol, can undergo a variety of chemical reactions. In the presence of heavy metals, stable complexes can be formed. In the presence of oxidizing agents, catechols can be oxidized to semiquinone radicals and in a next step to o-benzoquinones .Physical And Chemical Properties Analysis
Physical properties of catechols include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
174509-39-8 |
---|---|
Product Name |
3-Chloro-4-methylcatechol |
Molecular Formula |
C7H7ClO2 |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-chloro-4-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-3-5(9)7(10)6(4)8/h2-3,9-10H,1H3 |
InChI Key |
KMTSTVDXZGLBBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)O)Cl |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)Cl |
Other CAS RN |
174509-39-8 |
synonyms |
3-chloro-4-methylcatechol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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